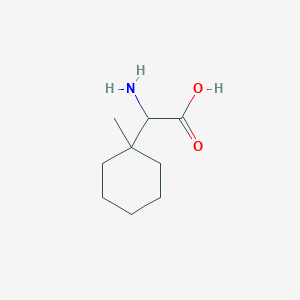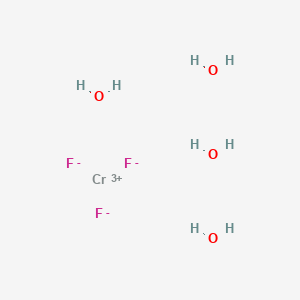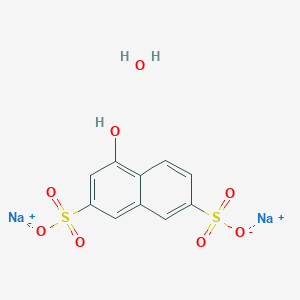
DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate
描述
Dipotassium 2-naphthol-6,8-disulfonate hydrate is a chemical compound with the molecular formula C10H6K2O7S2. It is a derivative of naphthol, where two sulfonic acid groups are attached to the naphthalene ring, and it is in the form of a hydrate. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-naphthol as the starting material.
Sulfonation Reaction: The 2-naphthol undergoes sulfonation, where it reacts with sulfuric acid to introduce sulfonic acid groups at the 6 and 8 positions of the naphthalene ring.
Neutralization: The resulting product is then neutralized with potassium hydroxide to form the dipotassium salt.
Hydration: Finally, the compound is crystallized from water to obtain the hydrate form.
Industrial Production Methods: In an industrial setting, the process is scaled up to produce larger quantities of the compound. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure high yield and purity. The use of continuous reactors and efficient separation techniques helps in the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the sulfonic acid groups.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the sulfonic acid groups.
Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.
科学研究应用
Dipotassium 2-naphthol-6,8-disulfonate hydrate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a pH indicator in analytical chemistry.
Biology: The compound is used in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which dipotassium 2-naphthol-6,8-disulfonate hydrate exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a substrate or inhibitor, interacting with specific enzyme active sites. The molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
Potassium 2-naphthol-6,8-disulfonate: Similar to dipotassium 2-naphthol-6,8-disulfonate hydrate but without the hydrate.
Sodium 2-naphthol-6,8-disulfonate: Similar structure but with sodium instead of potassium.
Other naphthalene derivatives: Compounds with different substituents on the naphthalene ring.
Uniqueness: this compound is unique due to its specific combination of sulfonic acid groups and potassium ions, which influence its solubility, reactivity, and applications in various fields.
属性
IUPAC Name |
dipotassium;7-hydroxynaphthalene-1,3-disulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGBPVYSHHVHNU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8K2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B7949877.png)




